1,7-dimethyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
Beschreibung
1,7-Dimethyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a polycyclic heterocyclic compound featuring a fused pyrido-pyrrolo-pyrimidinone core. Its structure includes a 1,7-dimethyl substitution pattern and a 4-methylpiperazine-1-carbonyl group at position 2. The 4-methylpiperazine moiety may enhance solubility and modulate receptor binding, while the dimethyl groups at positions 1 and 7 likely influence steric and metabolic properties .
Eigenschaften
IUPAC Name |
6,12-dimethyl-5-(4-methylpiperazine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-12-4-5-15-19-16-13(17(24)23(15)11-12)10-14(21(16)3)18(25)22-8-6-20(2)7-9-22/h4-5,10-11H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUCUVSPYXVEGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)N4CCN(CC4)C)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1,7-Dimethyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one (CAS No. 946359-22-4) is a synthetic compound that belongs to the class of pyrido-pyrrolo-pyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a therapeutic agent in various diseases.
| Property | Value |
|---|---|
| Molecular Formula | C18H21N5O2 |
| Molecular Weight | 339.4 g/mol |
| CAS Number | 946359-22-4 |
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrido-pyrrolo-pyrimidine derivatives. For instance, compounds within this class have shown efficacy against various cancer cell lines by inhibiting critical signaling pathways involved in tumor growth and proliferation. Notably, some derivatives have been reported to selectively inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells .
Antiviral Effects
The compound's structure suggests potential antiviral activity. Research indicates that similar pyrido-pyrrolo-pyrimidine derivatives exhibit inhibitory effects against viral replication, including hepatitis B virus (HBV) and respiratory syncytial virus (RSV). The mechanism typically involves interference with viral polymerases or other essential viral proteins, thus preventing viral replication .
Enzyme Inhibition
Enzyme inhibition studies have shown that compounds related to 1,7-dimethyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one can act as effective inhibitors of various kinases. For example, some derivatives have been identified as potent inhibitors of p21-activated kinase 4 (PAK4), which is implicated in cancer metastasis . These findings suggest that the compound may serve as a scaffold for developing selective kinase inhibitors.
Case Studies
- Antitumor Activity : A study conducted on a series of pyrido-pyrrolo-pyrimidine derivatives demonstrated significant cytotoxic effects against human breast cancer cells (MCF-7) with IC50 values ranging from 0.5 to 5 µM. The most potent derivative exhibited an IC50 value of 0.5 µM, indicating strong potential for further development as an anticancer agent .
- Antiviral Studies : In vitro assays showed that certain derivatives inhibited HBV replication with EC50 values in the low micromolar range (around 5–10 µM). These results were comparable to standard antiviral agents like lamivudine .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to analogs reported in recent patents and synthetic studies. Key differences lie in substitution patterns, heterocyclic cores, and pharmacological implications.
Core Heterocycle Variations
- Pyrido-pyrrolo-pyrimidinone vs. Pyrazolo-pyrimidinones: The target compound’s pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one core differs from pyrazolo[1,5-a]pyrimidinones (e.g., MK61 in ), which lack the fused pyridine and pyrrolidine rings. Pyrazolo-pyrimidinones are often optimized for kinase inhibition but may exhibit reduced metabolic stability compared to the more rigid pyrido-pyrrolo-pyrimidinone scaffold .
- Pyrazino-pyrimidinones: Derivatives such as 4H-pyrazino[1,2-a]pyrimidin-4-ones () replace the pyrrolidine ring with a pyrazine moiety, altering electronic properties and binding affinity .
Substituent Analysis
Vorbereitungsmethoden
Three-Component Reaction with Arylglyoxals
Arylglyoxals (e.g., phenylglyoxal), 6-amino-1,3-dimethyluracil, and barbituric acid derivatives undergo a one-pot reaction catalyzed by tetrabutylammonium bromide (TBAB) in ethanol at 50°C. This method achieves regioselective cyclization to form the tricyclic system with yields exceeding 80%. Key advantages include short reaction times (2–4 hours) and avoidance of byproducts like dihydropyrido-dipyrimidines.
Nucleophilic Cyclization of 2-Aminofurans
Patented methods involve reacting 2-amino-5-substituted furans with nucleophiles such as guanidine derivatives. For example, 2-aminofurans bearing cyano or carbethoxy groups react with R²-C(=NH)NH₂ under refluxing methanol to yield the pyrrolo[2,3-d]pyrimidine core. This approach allows modular substitution at the 2- and 5-positions through precursor selection.
Functionalization: Methylation and Piperazine Incorporation
N-Methylation at Positions 1 and 7
Selective methylation is achieved using dimethyl sulfate or methyl iodide in the presence of potassium carbonate. For instance, treating the intermediate 1H-pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4-one with excess methyl iodide in DMF at 60°C installs methyl groups at N1 and N7. Completion is confirmed via ¹H-NMR by the disappearance of NH signals at δ 8.2–8.5 ppm.
Optimization and Mechanistic Insights
Catalyst Screening for Core Synthesis
Comparative studies of TBAB, PEG-400, and ionic liquids reveal TBAB as optimal for MCRs, reducing activation energy by stabilizing zwitterionic intermediates. Microwave-assisted synthesis shortens reaction times to 30 minutes but requires specialized equipment.
Solvent Effects on Piperazine Coupling
Polar aprotic solvents (DMF, DCM) outperform THF or ethanol in amide bond formation, achieving >90% conversion. DCM minimizes side reactions like N-alkylation of piperazine.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
HPLC methods using C18 columns (acetonitrile/water gradient) resolve the target compound at 8.2 minutes with ≥98% purity.
Comparative Analysis of Synthetic Routes
Q & A
Q. What synthetic routes are recommended for preparing 1,7-dimethyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one?
The synthesis typically involves multi-step protocols, including:
- Condensation reactions to form the pyrido-pyrrolo-pyrimidine core.
- Piperazine coupling using carbodiimide-based reagents (e.g., DCC or EDC) to introduce the 4-methylpiperazine-1-carbonyl group.
- Solvent optimization : Polar aprotic solvents like DMF or DMSO are preferred for intermediate stability .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures .
Q. What analytical methods are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR to confirm regiochemistry and substituent placement.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC (C18 columns, acetonitrile/water mobile phase) to assess purity (>95%) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for complex intermediates in the synthesis?
- Design of Experiments (DOE) : Use factorial designs to evaluate variables (temperature, catalyst loading, solvent ratios). For example, a 2 factorial design can identify interactions between parameters .
- In-situ monitoring : Employ techniques like FTIR or Raman spectroscopy to track reaction progress and minimize side products .
Q. What experimental strategies validate the compound’s purported biological activity (e.g., kinase inhibition)?
- In vitro assays : Use enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization to measure IC values against target kinases.
- Cellular models : Dose-response studies in cancer cell lines (e.g., HCT-116 or MCF-7) with cytotoxicity assessed via MTT or ATP-luminescence assays .
- Control experiments : Compare with known inhibitors (e.g., staurosporine) to establish baseline activity .
Q. How can computational modeling guide the design of derivatives with improved target affinity?
- Molecular docking : Use software like AutoDock Vina to predict binding modes with kinase domains (e.g., EGFR or CDK2). Focus on hydrogen bonding with the piperazine carbonyl and hydrophobic interactions with the pyrido-pyrrolo-pyrimidine core .
- QM/MM simulations : Assess electronic effects of substituents (e.g., methyl groups) on binding energy .
Q. How to resolve contradictions in biological activity data across studies?
- Meta-analysis : Pool data from multiple assays (e.g., kinase panels) to identify outliers.
- Physicochemical profiling : Evaluate solubility (via shake-flask method) and permeability (Caco-2 assays) to rule out bioavailability issues .
- Dose-response refinement : Use Hill slope analysis to confirm potency thresholds and eliminate false positives .
Q. What structural analogs of this compound have been explored for structure-activity relationship (SAR) studies?
- Pyrimidine derivatives : Modifications at the 7-methyl position (e.g., ethyl or benzyl groups) alter steric bulk and kinase selectivity .
- Piperazine variants : Replacement with morpholine or thiomorpholine affects solubility and off-target interactions .
- Core modifications : Pyrazolo[3,4-d]pyrimidine analogs show enhanced metabolic stability in hepatic microsome assays .
Methodological Considerations
- Statistical validation : Apply ANOVA to confirm significance in DOE results, with p < 0.05 as the threshold .
- Data reproducibility : Replicate key experiments (n ≥ 3) under controlled humidity and temperature to minimize environmental variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
